molecular formula C9H14N2O3S B12574756 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide

Cat. No.: B12574756
M. Wt: 230.29 g/mol
InChI Key: ZZYBNTVQMHXADJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, a methylamino group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide typically involves multiple steps, including the introduction of the methoxy, methyl, and methylamino groups onto a benzenesulfonamide backbone. Common reagents used in these reactions include methanol, methylamine, and sulfonamide precursors. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methoxy-2-methylbenzenesulfon-N-methylamide: This compound shares a similar benzenesulfonamide structure but differs in the position and type of substituents.

    2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar methoxy group but differs in the overall structure and functional groups.

Uniqueness

5-Methoxy-2-methyl-4-(methylamino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

5-methoxy-2-methyl-4-(methylamino)benzenesulfonamide

InChI

InChI=1S/C9H14N2O3S/c1-6-4-7(11-2)8(14-3)5-9(6)15(10,12)13/h4-5,11H,1-3H3,(H2,10,12,13)

InChI Key

ZZYBNTVQMHXADJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)OC)NC

Origin of Product

United States

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